N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-4-(trifluoromethyl)benzamide
Description
This compound is a benzamide derivative featuring a trifluoromethyl group at the para position of the benzamide core. The structure includes a 4-methylpiperazine moiety linked via an ethyl chain to a dimethylaminophenyl group. Such modifications are designed to enhance binding affinity and selectivity toward biological targets, particularly in neurotransmitter receptors (e.g., dopamine or serotonin receptors) or apoptosis regulators (e.g., Bcl-2 family proteins) . The trifluoromethyl group contributes to metabolic stability and hydrophobic interactions, while the piperazine ring enhances solubility and modulates receptor interactions .
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]-4-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29F3N4O/c1-28(2)20-10-6-17(7-11-20)21(30-14-12-29(3)13-15-30)16-27-22(31)18-4-8-19(9-5-18)23(24,25)26/h4-11,21H,12-16H2,1-3H3,(H,27,31) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJCTVIWQCAMLMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C2=CC=C(C=C2)C(F)(F)F)C3=CC=C(C=C3)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-4-(trifluoromethyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-(dimethylamino)benzaldehyde with 4-methylpiperazine in the presence of a suitable catalyst to form an intermediate. This intermediate is then reacted with 4-(trifluoromethyl)benzoyl chloride under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of solvents and catalysts to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino and piperazine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Research indicates that this compound exhibits promising biological activities , which can be categorized as follows:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to antimicrobial or anticancer effects. For instance, similar compounds have been shown to target bacterial cell wall synthesis .
- Receptor Interaction : It can bind to various receptors, influencing signaling pathways associated with disease progression. This interaction may lead to therapeutic effects in conditions such as pain management and infectious diseases .
- Ion Channel Modulation : Some studies suggest that compounds with similar structures can affect ion channels, indicating potential applications in pain management therapies.
Medicinal Chemistry
N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-4-(trifluoromethyl)benzamide has been investigated for its potential as a lead compound in drug development. Its unique structure allows for modifications that can enhance its efficacy and selectivity against specific biological targets. For example, modifications of the piperazine ring have been explored to improve pharmacokinetic properties and reduce side effects .
Cancer Therapy
The compound has been studied for its potential role in cancer therapy. Its ability to inhibit specific kinases associated with tumor growth makes it a candidate for further investigation in targeted cancer treatments. In particular, compounds that share structural similarities have demonstrated activity against various cancer cell lines, suggesting that this compound could also exhibit similar properties .
Case Studies
- Antitumor Effects : In a clinical study involving benzamide derivatives, compounds similar to this compound showed significant antitumor effects. Patients treated with these compounds exhibited prolonged survival rates, highlighting the therapeutic potential of benzamide derivatives in oncology .
- Inhibition of RET Kinase : A series of novel benzamide derivatives were synthesized and evaluated as RET kinase inhibitors for cancer therapy. The results indicated that certain modifications led to enhanced potency against RET-driven tumors, providing a framework for developing new therapeutic agents based on the benzamide scaffold.
Mechanism of Action
The mechanism of action of N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Substituent Variations at the Piperazine Ring
- N-(2-(2-(4-(3-cyanophenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide (3a): Substituents: 3-cyanophenyl on piperazine, thiophene at benzamide. Synthesis: 32% yield via nucleophilic substitution and chromatographic purification . Activity: Demonstrated moderate affinity for dopamine D3 receptors (Ki = 12 nM) .
4-(Thiophen-3-yl)-N-(2-(2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethoxy)ethyl)benzamide (3b) :
- Substituents: 3-trifluoromethylphenyl on piperazine, thiophene at benzamide.
- Synthesis: Similar to 3a but with reduced yield (28%) due to steric hindrance from the trifluoromethyl group .
- Activity: Higher D3 receptor selectivity (Ki = 8 nM) compared to 3a, attributed to enhanced hydrophobic interactions .
Substituent Variations at the Benzamide Core
- 4-Fluoro-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzamide :
- Substituents: Fluoro at benzamide, 2-methoxyphenyl on piperazine.
- Activity: High serotonin 5-HT1A receptor affinity (Ki < 1 nM), used in neuroimaging .
- Comparison: The trifluoromethyl group in the target compound may reduce polar interactions compared to the fluoro substituent but improve metabolic stability .
Trifluoromethyl-Substituted Bioactive Compounds
- ABT-737 (Navitoclax precursor): Structure: 4-{4-[(4-chloro-2-biphenylyl)methyl]-1-piperazinyl}-N-[(4-{[(2R)-4-(dimethylamino)-1-(phenylsulfanyl)-2-butanyl]amino}-3-nitrophenyl)sulfonyl]benzamide. Activity: Bcl-2/Bcl-xL inhibitor (IC50 = 0.6 nM). The trifluoromethyl group in the target compound may mimic the chloro-biphenyl moiety’s hydrophobic binding . Limitations: Poor solubility due to rigid structure, addressed in later analogs by introducing morpholinyl groups .
- S63845 (Mcl-1 inhibitor): Structure: Contains a 4-(trifluoromethyl)phenyl group linked to a thienopyrimidine core. Activity: Binds Mcl-1 with sub-nanomolar affinity. The trifluoromethyl group enhances π-π stacking and resistance to oxidative metabolism .
Piperazine Derivatives with Heterocyclic Modifications
- 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide: Substituents: Chromenone and pyrazolopyrimidine fused rings, sulfonamide group. Activity: CDK5 inhibitor (IC50 = 4 nM). The absence of a benzamide core reduces off-target effects compared to the target compound .
Structural and Pharmacological Data Table
Key Findings and Insights
- Trifluoromethyl Impact : The trifluoromethyl group in the target compound enhances receptor binding through hydrophobic interactions and metabolic stability, similar to S63845 and ABT-737 .
- Piperazine Flexibility: Piperazine derivatives with aryl substituents (e.g., 3a, 3b) show tunable receptor selectivity, influenced by electronic effects (e.g., cyano vs. trifluoromethyl) .
- Synthesis Challenges : Bulky substituents (e.g., trifluoromethyl) reduce reaction yields due to steric hindrance during nucleophilic substitution .
Biological Activity
N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-4-(trifluoromethyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and features a trifluoromethyl group, a dimethylamino group, and a piperazine ring. The unique structural attributes facilitate interactions with various biological targets, making it a candidate for therapeutic applications.
This compound primarily acts by inhibiting specific enzymes or receptors involved in signal transduction pathways. The compound may modulate the activity of tyrosine kinases, which are crucial in various cellular processes including proliferation and survival. Preliminary studies suggest that it may exhibit antiviral and antitumor properties by disrupting viral replication and inhibiting cancer cell growth.
Antiviral Activity
Research indicates that compounds structurally similar to this compound can exhibit significant antiviral activity. For instance, derivatives have shown effectiveness against hepatitis C virus (HCV), with selectivity index (SI) values higher than 20 and effective concentration (EC50) values lower than 1.5 μM .
Antitumor Activity
The compound has been evaluated for its anticancer potential, particularly as a multikinase inhibitor. In vitro studies demonstrated its ability to inhibit various kinases associated with tumor growth and metastasis. For example, compounds with similar structures have shown IC50 values in the nanomolar range against BCR-ABL1 expressing cell lines, indicating robust anticancer activity .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the molecular structure significantly influence biological activity. Key findings include:
| Modification | Effect on Activity |
|---|---|
| Addition of trifluoromethyl group | Increases potency against kinases |
| Dimethylamino substitution | Enhances solubility and receptor binding |
| Piperazine ring presence | Critical for maintaining biological activity |
These modifications suggest that careful tuning of the chemical structure can optimize the compound's efficacy against specific targets.
Case Studies
- Inhibition of Tyrosine Kinases : A series of studies demonstrated that derivatives of this compound effectively inhibit tyrosine kinases involved in cancer progression. For example, one derivative showed an IC50 value of 67 nM against SRC kinase, highlighting its potential as a targeted cancer therapy .
- Antiviral Efficacy : In another study focusing on HCV, a related compound exhibited significant antiviral effects with an EC50 value of 1.2 μM, suggesting that similar structural motifs may confer antiviral properties .
Q & A
Q. B1: What are the key steps in synthesizing this compound, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves:
Nucleophilic substitution : Introduction of dimethylamino and 4-methylpiperazine groups via SN2 reactions .
Amide coupling : Reaction of benzoyl chloride derivatives with amine intermediates under inert conditions (e.g., Schlenk techniques) .
Purification : Normal-phase chromatography (e.g., 10% methanol/0.1% ammonium hydroxide) or reverse-phase HPLC (gradient elution with methanol/acidic aqueous phases) .
Optimization includes adjusting solvent polarity (e.g., dichloromethane/methanol mixtures), temperature (room temp to 50°C), and catalyst choice (e.g., triethylamine for acid scavenging) .
Q. A1: How can regioselectivity challenges in piperazine substitution be addressed during synthesis?
Use steric/electronic directing groups (e.g., electron-withdrawing substituents on arylpiperazines) to control substitution sites. For example, 2-cyanophenylpiperazine derivatives exhibit higher regioselectivity due to nitrile group polarization . Validate outcomes via in situ NMR monitoring .
Structural Confirmation Techniques
Q. B2: What spectroscopic methods are critical for confirming the compound’s structure?
Q. A2: How can conformational flexibility in the ethyl-piperazine linker be analyzed?
Use ROESY NMR to identify through-space interactions between aromatic protons and piperazine methyl groups. Molecular dynamics simulations (e.g., AMBER force field) can predict dominant conformers in solution .
Biological Target Selectivity
Q. B3: What receptors or enzymes is this compound likely to target?
Structural analogs (e.g., benzamide-based D3 ligands) show high dopamine D3 receptor selectivity over D2 (Ki < 10 nM vs. >100 nM) due to piperazine-aryl interactions . The trifluoromethyl group enhances lipophilicity and membrane permeability .
Q. A3: How can off-target binding to σ receptors or monoamine transporters be minimized?
Modify the arylpiperazine moiety : Replace 4-methylpiperazine with 4-arylpiperazines (e.g., 3-trifluoromethylphenyl) to sterically hinder off-target binding pockets. Validate via radioligand displacement assays (e.g., [3H]DTG for σ receptors) .
Pharmacological Profiling
Q. B4: What in vitro assays are suitable for evaluating this compound’s activity?
- Radioligand binding assays : Use [3H]spiperone for D3 receptor affinity .
- Functional assays : cAMP inhibition in HEK293 cells expressing D3 receptors .
Q. A4: How can metabolic stability be improved for in vivo studies?
Introduce deuterium at metabolically labile sites (e.g., ethyl linker) or replace the trifluoromethyl group with a trifluoromethoxy group to reduce CYP450 oxidation .
Structure-Activity Relationship (SAR)
Q. B5: Which structural features correlate with enhanced D3 receptor binding?
- Piperazine substitution : 4-Methylpiperazine > 4-phenylpiperazine in enhancing D3 selectivity .
- Aromatic substituents : Trifluoromethyl at the benzamide para position improves affinity by 5-fold compared to methyl .
Q. A5: How does the ethyl linker length impact receptor engagement?
Shortening the linker to a methylene group reduces conformational flexibility, decreasing D3 binding (IC50 increases from 12 nM to >1 µM). Confirm via X-ray crystallography of ligand-receptor complexes .
Analytical Method Development
Q. B6: What HPLC conditions are optimal for purity analysis?
Use a C18 column with a gradient of 40–90% methanol in 0.1% formic acid (flow rate: 1 mL/min). Retention time: ~8–10 min .
Q. A6: How can chiral impurities from asymmetric centers be quantified?
Employ chiral stationary phases (e.g., Chiralpak AD-H) with hexane/isopropanol (80:20). Validate enantiomeric excess (>98%) via circular dichroism .
Toxicity and Safety Profiling
Q. B7: What preliminary toxicity assays are recommended?
- hERG inhibition : Patch-clamp assays (IC50 > 10 µM desirable) .
- Cytotoxicity : MTT assay in HEK293 cells (EC50 > 50 µM) .
Q. A7: How can metabolite-induced hepatotoxicity risks be assessed?
Perform LC-MS/MS metabolite identification in hepatocyte incubations. Prioritize stable metabolites lacking reactive intermediates (e.g., quinones) .
Computational Modeling
Q. B8: What docking software is suitable for predicting D3 receptor binding?
Use AutoDock Vina or Schrödinger Glide with D3 receptor crystal structures (PDB: 3PBL). Focus on conserved residues (e.g., Asp110 for ionic interactions) .
Q. A8: How can free-energy perturbation (FEP) calculations optimize binding affinity?
Simulate substitutions (e.g., 4-methyl → 4-ethylpiperazine) to predict ΔΔG values. Correlate with experimental IC50 shifts (±0.5 kcal/mol accuracy) .
Formulation Challenges
Q. B9: What excipients improve solubility for in vivo dosing?
Use β-cyclodextrin (20% w/v) or PEG-400 (30% in saline) to enhance aqueous solubility (>1 mg/mL) .
Q. A9: How can nanoparticle formulations improve brain penetration?
Encapsulate in PLGA nanoparticles (size < 200 nm) with surface-modified transferrin for blood-brain barrier targeting. Validate via LC-MS brain biodistribution studies .
Data Reproducibility
Q. B10: How can batch-to-batch variability in synthesis be minimized?
Standardize starting materials (e.g., ≥98% purity benzoyl chlorides) and reaction monitoring (e.g., TLC at Rf = 0.3–0.5) .
Q. A10: What statistical methods address discrepancies in biological assay data?
Apply Grubbs’ test to identify outliers and use hierarchical Bayesian modeling to account for inter-lab variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
